Thulium(3+) oxalate

X-ray luminescence radiation detection scintillator materials

Alternative thulium salts introduce counterions persisting through calcination. Thulium(3+) oxalate converts to stoichiometric Tm₂O₃ at 715-730 °C (~270 °C lower than Lu oxalate), minimizing energy costs and grain growth for optical ceramics. • Dual X-ray luminescence (375 nm UV, 465 nm blue) matching film sensitivity-ideal for scintillator screens & dosimetry badges. • Insoluble in water, selectively soluble in alkali oxalates for two-step separation from Yb/Lu fractions. • Obeys Curie law (χ=C/T, 80-300 K); magnetically clean calibration standard. Available 99%-99.999% purity; anhydrous, submicron & nanopowder.

Molecular Formula C6O12Tm2
Molecular Weight 601.92 g/mol
CAS No. 3269-17-8
Cat. No. B1594015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium(3+) oxalate
CAS3269-17-8
Molecular FormulaC6O12Tm2
Molecular Weight601.92 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Tm+3].[Tm+3]
InChIInChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeyBSCZSHAJTJRUPP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thulium Oxalate Chemical Identity and Procurement Profile


Thulium(3+) oxalate, with the chemical formula Tm₂(C₂O₄)₃, is the oxalate salt of thulium, a heavy lanthanide element. The anhydrous compound has a molecular weight of 601.92 g/mol and exists as a greenish-white solid that is highly insoluble in water but readily converts to thulium(III) oxide (Tm₂O₃) upon calcination [1]. This compound belongs to the class of rare earth oxalates, which serve as critical precursors for high-purity oxide production, luminescent materials, and specialized optical applications [2]. Commercially, thulium(3+) oxalate is available in purity grades ranging from 99% (2N) to 99.999% (5N), with submicron and nanopowder forms offered by multiple vendors [3]. Its hydrated forms (typically pentahydrate or hexahydrate) lose water of crystallization at relatively low temperatures, making the thermal pathway to oxide both predictable and energetically efficient [4].

Why Thulium Oxalate Cannot Be Generically Substituted


Rare earth oxalates are not interchangeable commodities. The thermal decomposition pathway, magnetic ground state, and luminescent emission profile of each lanthanide oxalate are dictated by the 4f electronic configuration of the specific Ln³⁺ ion [1]. Thulium(3+) oxalate occupies a critical position between erbium and ytterbium in the heavy lanthanide series, exhibiting a unique combination of Curie-law paramagnetism (shared with Gd–Tm but not Yb), dual-wavelength X-ray luminescence at 375 nm and 465 nm, and a thermal decomposition endpoint that yields stoichiometric oxide at a temperature lower than required for its immediate neighbor lutetium [2]. Substituting another rare earth oxalate—or a different thulium salt such as the chloride or nitrate—would compromise the optical emission signature, alter the oxide formation kinetics, or introduce unwanted counterions that persist through calcination, ultimately degrading the performance of the final engineered material [3].

Quantitative Differentiation Evidence Against Closest Comparators


Dual-Wavelength X-Ray Luminescence Signature

Under X-ray bombardment, thulium(3+) oxalate emits at two distinct wavelengths: 375 nm (ultraviolet) and 465 nm (visible blue). This dual emission closely matches the sensitivity profile of standard photographic film, a property not shared by erbium, ytterbium, or lutetium oxalates [1]. While ytterbium-doped materials may emit in the near-infrared and erbium at ~1.5 μm, the specific UV-blue dual emission of Tm³⁺ is unique among the heavy lanthanide oxalates and is directly attributable to the ⁴G₄ → ³H₆ (blue) and ¹D₂ → ³H₄ (UV) transitions of the Tm³⁺ ion [2].

X-ray luminescence radiation detection scintillator materials

Lower Ignition Temperature for Oxide Formation

A radiometric tracer study demonstrated that thulium oxalate yields analytic-quality thulium oxide (Tm₂O₃) at lower ignition temperatures compared to lutetium oxalate. Specifically, thulium oxalate produced acceptable oxide stoichiometry at temperatures as low as 715–730 °C [1], whereas lutetium oxalate required ignition temperatures exceeding 1000 °C to approach constant specific activity, with results at 800 °C reaching only 95.7% of theoretical specific activity [2]. This represents a practical temperature advantage of approximately 270–300 °C for oxide formation.

thermal decomposition oxide precursor gravimetric analysis ignition temperature

Curie-Law Paramagnetic Behavior

Magnetic susceptibility measurements conducted by the Faraday method across the temperature range 80–300 K reveal a systematic behavioral divide among hydrated rare earth oxalates. Oxalates from gadolinium through thulium obey the simple Curie law (χ = C/T), indicating negligible crystal-field splitting of the ground multiplet [1]. In contrast, ytterbium oxalate follows the Curie-Weiss law (χ = C/(T − θ)), signifying a non-zero Weiss constant and qualitatively different magnetic ground state arising from crystal-field splitting of the lower multiplet level [2]. This divergence means that thulium oxalate and ytterbium oxalate are not magnetically interchangeable in applications where predictable paramagnetic response without exchange interaction is required.

magnetic properties paramagnetism Curie law lanthanide magnetism

Thermal Decomposition Profile Comparison

Thermogravimetric analysis conducted on a Stanton thermobalance at a heating rate of 5.4 °C/min in air provides direct comparative decomposition data for the heavy rare earth oxalate pentahydrates [1]. Thulium oxalate pentahydrate (Tm₂(C₂O₄)₃·5H₂O) exhibits initial weight loss at 55 °C, progressing through a stable dihydrate plateau at 220–295 °C, with final oxide (Tm₂O₃) formation at 730 °C. Ytterbium oxalate pentahydrate follows a similar pathway but with first weight loss at 60 °C, dihydrate plateau at 175–325 °C, and oxide at 730 °C. Lutetium oxalate hexahydrate first loses weight at 55 °C, with a dihydrate plateau at 190–315 °C and oxide at 715 °C. The 5–15 °C differences in oxide formation temperature among these three compounds are small, but the thermal behavior of intermediate hydrates is distinct and relevant when precise calcination profiles are required for morphology control [2].

thermogravimetry dehydration oxide calcination thermal analysis

Insolubility-Driven Gravimetric Selectivity

Thulium(3+) oxalate is quantitatively insoluble in water and dilute organic acids, a property that enables its use as a gravimetric precipitant for the separation of thulium from common metals and other lanthanides [1]. In contrast, thulium(III) chloride and thulium(III) nitrate are highly water-soluble, making them unsuitable for precipitation-based purification workflows. Furthermore, thulium oxalate is soluble in aqueous alkali oxalate solutions via double oxalate formation (e.g., Na[Tm(C₂O₄)₂]), a property exploited for selective dissolution separations . This dual solubility behavior—insolubility in water coupled with solubility in alkali oxalate media—is shared across heavy rare earth oxalates, but the specific solubility product (Ksp) value is lanthanide-dependent and influences precipitation yield. Published Ksp values for rare earth oxalates span several orders of magnitude, with the heavy lanthanides (Er, Yb) generally showing lower solubility than the light lanthanides (La, Ce, Pr, Nd) [2].

solubility gravimetric separation precipitation rare earth purification

Application Scenarios with Quantifiable Advantages


Low-Radiation Detection Badges and X-Ray Imaging Screens

Thulium(3+) oxalate's dual-wavelength X-ray luminescence at 375 nm (UV) and 465 nm (blue)—which closely matches the sensitivity curve of standard photographic film—makes it the preferred precursor for scintillator screens in radiation dosimetry badges and portable X-ray imaging devices [1]. No other heavy rare earth oxalate (Er, Yb, Lu) provides this specific dual UV-blue emission signature, meaning substitution would require a complete redesign of the detector's optical readout system [2].

High-Purity Oxide Synthesis via Low-Energy Calcination

The thermal decomposition of thulium(3+) oxalate to Tm₂O₃ at 715–730 °C, approximately 270–300 °C lower than the ignition temperature required for lutetium oxalate to achieve equivalent oxide stoichiometry, translates to reduced energy consumption in oxide manufacturing processes [1]. This lower temperature pathway also minimizes sintering and grain growth, enabling production of finer thulium oxide powders for optical ceramics and laser host materials [2].

Paramagnetic Calibration Standards

Because hydrated thulium oxalate obeys the simple Curie law (χ = C/T) across the 80–300 K range—unlike ytterbium oxalate, which requires a Curie-Weiss correction—it serves as a magnetically well-behaved calibration compound for magnetic susceptibility instrumentation and low-temperature physics experiments [1]. The absence of a Weiss constant simplifies data interpretation and improves calibration accuracy [2].

Gravimetric Determination and Rare Earth Purification

The quantitative insolubility of thulium(3+) oxalate in water, combined with its selective solubility in alkali oxalate solutions via double oxalate formation, enables a two-step separation protocol: (1) precipitation of thulium as insoluble oxalate to remove water-soluble impurities, and (2) selective dissolution of the oxalate in ammonium or sodium oxalate solution to separate thulium from other insoluble rare earth oxalates [1]. This workflow is particularly valuable in analytical laboratories and rare earth refining operations where thulium must be isolated from ytterbium and lutetium fractions [2].

Quote Request

Request a Quote for Thulium(3+) oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.